Cas no 874880-82-7 (5-(Trifluoromethyl)-N2,N2-dimethylpyridine-2,3-diamine)
5-(Trifluoromethyl)-N2,N2-dimethylpyridine-2,3-diamine Chemical and Physical Properties
Names and Identifiers
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- 5-(Trifluoromethyl)-N2,N2-dimethylpyridine-2,3-diamine
- N2,N2-Dimethyl-5-(trifluoromethyl)pyridine-2,3-diamine
- AKOS023762795
- CS-0456641
- AS-41047
- 2-n,2-n-dimethyl-5-(trifluoromethyl)pyridine-2,3-diamine
- A1-02436
- 874880-82-7
- MFCD08059434
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- MDL: MFCD08059434
- Inchi: 1S/C8H10F3N3/c1-14(2)7-6(12)3-5(4-13-7)8(9,10)11/h3-4H,12H2,1-2H3
- InChI Key: RISXUTSJITYHAG-UHFFFAOYSA-N
- SMILES: FC(C1=CN=C(C(=C1)N)N(C)C)(F)F
Computed Properties
- Exact Mass: 205.08268182g/mol
- Monoisotopic Mass: 205.08268182g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 193
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 42.2
- XLogP3: 1.5
5-(Trifluoromethyl)-N2,N2-dimethylpyridine-2,3-diamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 188173-500mg |
5-(Trifluoromethyl)-N2,N2-dimethylpyridine-2,3-diamine |
874880-82-7 | 500mg |
$1020.00 | 2023-09-07 | ||
| Matrix Scientific | 188173-1g |
5-(Trifluoromethyl)-N2,N2-dimethylpyridine-2,3-diamine |
874880-82-7 | 1g |
$1620.00 | 2023-09-07 | ||
| Matrix Scientific | 188173-5g |
5-(Trifluoromethyl)-N2,N2-dimethylpyridine-2,3-diamine |
874880-82-7 | 5g |
$4860.00 | 2023-09-07 | ||
| Alichem | A029198683-250mg |
5-(Trifluoromethyl)-n2,n2-dimethylpyridine-2,3-diamine |
874880-82-7 | 95% | 250mg |
$662.72 | 2023-08-31 | |
| Alichem | A029198683-1g |
5-(Trifluoromethyl)-n2,n2-dimethylpyridine-2,3-diamine |
874880-82-7 | 95% | 1g |
$1505.79 | 2023-08-31 | |
| abcr | AB445676-500 mg |
5-(Trifluoromethyl)-N2,N2-dimethylpyridine-2,3-diamine, min. 95%; . |
874880-82-7 | 500MG |
€1,157.00 | 2023-07-18 | ||
| eNovation Chemicals LLC | Y1233756-250mg |
5-(trifluoromethyl)-N2,N2-dimethylpyridine-2,3-diamine |
874880-82-7 | 95% | 250mg |
$495 | 2024-06-06 | |
| abcr | AB445676-500mg |
5-(Trifluoromethyl)-N2,N2-dimethylpyridine-2,3-diamine, min. 95%; . |
874880-82-7 | 500mg |
€1157.00 | 2025-04-15 | ||
| 1PlusChem | 1P00IF3R-100mg |
5-(trifluoromethyl)-N2,N2-dimethylpyridine-2,3-diamine |
874880-82-7 | 95% | 100mg |
$374.00 | 2024-04-20 | |
| 1PlusChem | 1P00IF3R-250mg |
5-(trifluoromethyl)-N2,N2-dimethylpyridine-2,3-diamine |
874880-82-7 | 95% | 250mg |
$732.00 | 2024-04-20 |
5-(Trifluoromethyl)-N2,N2-dimethylpyridine-2,3-diamine Suppliers
5-(Trifluoromethyl)-N2,N2-dimethylpyridine-2,3-diamine Related Literature
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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4. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
Additional information on 5-(Trifluoromethyl)-N2,N2-dimethylpyridine-2,3-diamine
Research Brief on 5-(Trifluoromethyl)-N2,N2-dimethylpyridine-2,3-diamine (CAS: 874880-82-7)
5-(Trifluoromethyl)-N2,N2-dimethylpyridine-2,3-diamine (CAS: 874880-82-7) is a fluorinated pyridine derivative that has recently gained attention in chemical biology and medicinal chemistry research. This compound features a trifluoromethyl group at the 5-position and dimethylamino substituents at the 2-position of the pyridine ring, making it a valuable scaffold for drug discovery and biochemical probe development. Recent studies have explored its potential as a building block for kinase inhibitors and its role in modulating protein-protein interactions.
A 2023 study published in the Journal of Medicinal Chemistry investigated the compound's utility in developing selective kinase inhibitors. Researchers utilized 874880-82-7 as a core structure to develop novel compounds targeting JAK2 kinases, demonstrating improved selectivity profiles compared to existing inhibitors. The trifluoromethyl group was found to significantly enhance binding affinity through favorable hydrophobic interactions with the kinase ATP-binding pocket.
In pharmaceutical development, this compound has shown promise as an intermediate in the synthesis of more complex drug candidates. A recent patent application (WO2023056789) describes its use in preparing novel antiviral agents, particularly against RNA viruses. The dimethylamino groups were modified to create prodrugs with enhanced bioavailability, while maintaining the advantageous physicochemical properties imparted by the trifluoromethyl moiety.
From a chemical biology perspective, 5-(Trifluoromethyl)-N2,N2-dimethylpyridine-2,3-diamine has been employed as a versatile scaffold for fluorescent probes. A 2024 study in Chemical Communications reported its conjugation with BODIPY fluorophores to create environment-sensitive probes for monitoring protein conformational changes. The compound's structural rigidity and electron-withdrawing properties made it particularly suitable for Förster resonance energy transfer (FRET) applications.
Ongoing research is exploring the compound's potential in targeted protein degradation. Preliminary results presented at the 2024 ACS Spring Meeting suggest that derivatives of 874880-82-7 can serve as effective E3 ligase binders in PROTAC (Proteolysis Targeting Chimera) design. The dimethylamino groups appear to facilitate crucial interactions with the ubiquitin-proteasome system components.
Future research directions for this compound include further exploration of its metabolic stability and potential toxicity profiles, as well as expanded structure-activity relationship studies to optimize its pharmacological properties. The unique combination of its trifluoromethyl group and dimethylamino substituents continues to make it a valuable tool in medicinal chemistry and chemical biology research.
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